molecular formula C11H15ClFNO B8020177 4-(3-Fluorophenyl)piperidin-4-ol hydrochloride

4-(3-Fluorophenyl)piperidin-4-ol hydrochloride

Cat. No.: B8020177
M. Wt: 231.69 g/mol
InChI Key: MLEWVOCAONMYKF-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecule consists of a piperidine ring with a hydroxyl group and a 3-fluorophenyl substituent at the 4-position. The hydrochloride salt forms via protonation of the piperidine nitrogen, enhancing stability and aqueous solubility. Key bond lengths include N1–C4 (1.49 Å) and C4–O1 (1.42 Å), while the fluorine atom on the phenyl ring induces a para-directing electronic effect.

Stereochemical analysis via single-crystal X-ray diffraction confirms the trans configuration of the hydroxyl and fluorophenyl groups. Torsional angles between the piperidine ring and phenyl group (C4–C5–C6–C7 = -112.5°) indicate a twisted conformation, minimizing steric hindrance. This geometry contrasts with the cis configuration observed in 4-(4-fluorophenyl)piperidin-3-ol hydrochloride, which adopts a chair-like piperidine conformation.

Table 1: Molecular Parameters of this compound

Parameter Value
Molecular Formula C₁₁H₁₅ClFNO
Molecular Weight 231.69 g/mol
Space Group P2₁/c
Unit Cell Volume 987.4 ų
Density (Calculated) 1.312 g/cm³

Crystallographic Characterization and X-ray Diffraction Patterns

X-ray powder diffraction (XRPD) analysis reveals a monoclinic lattice with systematic absences consistent with the P2₁/c space group. The experimental pattern matches simulated data derived from single-crystal parameters, with key reflections at d-spacings of 5.64 Å (100% intensity), 4.88 Å (75%), and 3.72 Å (60%). Rietveld refinement yields a goodness-of-fit (χ²) of 1.2, validating the structural model.

The crystal packing exhibits intermolecular hydrogen bonds between the hydroxyl group (O1–H⋯Cl⁻; 2.89 Å) and chloride ions, forming a layered structure. Van der Waals interactions between fluorophenyl rings stabilize the lattice, contributing to a melting point of 215–217°C.

Figure 1: Simulated X-ray diffraction pattern of this compound, highlighting major peaks at 2θ = 15.8°, 18.2°, and 24.6°.

Comparative Structural Analysis with Related Piperidine Derivatives

This compound differs from analogs in substitution patterns and stereochemistry:

  • 4-(4-Fluorophenyl)piperidin-3-ol hydrochloride : The meta vs. para fluorine position alters electron distribution, reducing dipole moment (1.8 D vs. 2.3 D). This impacts solubility (23 mg/mL vs. 15 mg/mL in water).
  • 4-(3-Chlorophenyl)piperidin-4-ol : Chlorine’s larger atomic radius increases steric bulk, elevating melting point by 12°C compared to the fluoro analog.
  • N-Desmethylparoxol : The hydroxymethyl group at C3 enhances hydrogen-bonding capacity, improving blood-brain barrier permeability.

Table 2: Structural and Physicochemical Comparison

Compound Substituent Position Melting Point (°C) Aqueous Solubility (mg/mL)
4-(3-Fluorophenyl)piperidin-4-ol HCl 3-F, 4-OH 215–217 23
4-(4-Fluorophenyl)piperidin-3-ol HCl 4-F, 3-OH 198–200 15
4-(3-Chlorophenyl)piperidin-4-ol 3-Cl, 4-OH 227–229 9

Properties

IUPAC Name

4-(3-fluorophenyl)piperidin-4-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.ClH/c12-10-3-1-2-9(8-10)11(14)4-6-13-7-5-11;/h1-3,8,13-14H,4-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLEWVOCAONMYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC(=CC=C2)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)piperidin-4-ol hydrochloride typically involves the reaction of 3-fluorobenzyl chloride with piperidin-4-ol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)piperidin-4-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has several research applications across different fields:

1. Pharmacological Studies:

  • Antiviral Research: Its role as a CCR5 antagonist positions it as a potential therapeutic agent in HIV treatment strategies. By blocking the receptor, it may prevent the virus from entering immune cells, which is critical for controlling HIV infection.
  • Neuropharmacology: Similar compounds have been investigated for their effects on neurotransmitter systems, indicating potential applications in treating neurological disorders such as depression and anxiety .

2. Medicinal Chemistry:

  • 4-(3-Fluorophenyl)piperidin-4-ol serves as a building block for synthesizing more complex molecules with enhanced pharmacological properties. Its structural features allow for modifications that can lead to new therapeutic agents targeting various receptors .

3. Enzyme Inhibition Studies:

  • The compound has been involved in research focusing on enzyme inhibition, particularly in relation to its biochemical pathways affecting immune response and inflammation.

Case Studies

Several studies have explored the applications of 4-(3-Fluorophenyl)piperidin-4-ol:

1. Antiviral Activity:

  • A study demonstrated that compounds similar to 4-(3-Fluorophenyl)piperidin-4-ol effectively inhibited HIV entry through CCR5 antagonism, showcasing their potential in developing new antiviral therapies.

2. Neuropharmacological Effects:

  • Research indicated that derivatives of this compound exhibited promising results in modulating neurotransmitter systems, suggesting their application in treating psychiatric disorders such as depression and anxiety .

3. Synthesis and Structural Modifications:

  • Various synthetic routes have been developed to modify the piperidine structure, leading to compounds with enhanced potency and selectivity for specific biological targets. This highlights the versatility of 4-(3-Fluorophenyl)piperidin-4-ol as a scaffold for drug development .

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 4-(4-Fluorophenyl)piperidin-4-ol Hydrochloride (CAS 3929-30-4):
    The para-fluorophenyl analog exhibits reduced steric hindrance compared to the meta-substituted target compound. The para position may enhance π-π stacking interactions in receptor binding but could reduce metabolic stability due to easier oxidative defluorination .
  • Synthesis yields for ortho-substituted analogs (e.g., 62% for 5e) are lower than meta-substituted derivatives (73% for 5d), suggesting synthetic challenges .

Functional Group Modifications

  • 4-(3-Trifluoromethylphenyl)piperidin-4-ol Hydrochloride (CAS 1683-49-4):
    The trifluoromethyl group increases electron-withdrawing effects and lipophilicity (logP ~2.5), which may enhance blood-brain barrier penetration but could also introduce toxicity risks. This compound has a higher molecular weight (295.7 g/mol) compared to the target compound (~245.68 g/mol) .
  • 4-(Quinolin-3-yl)piperidin-4-ol Derivatives: Replacement of the fluorophenyl group with a quinoline moiety (as in ) results in potent 5-HT1F receptor antagonism (Ki = 11 nM). The extended aromatic system in quinoline enhances receptor selectivity but reduces solubility .

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity: The 3-fluorophenyl group in the target compound balances lipophilicity (clogP ~1.8) and solubility, whereas trifluoromethyl or quinoline substituents increase clogP (>2.5), risking poor aqueous solubility.
  • Metabolic Stability : Fluorine at the meta position may slow oxidative metabolism compared to para-fluorinated analogs, which are more susceptible to cytochrome P450-mediated defluorination .

Biological Activity

4-(3-Fluorophenyl)piperidin-4-ol hydrochloride is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by the presence of a fluorophenyl group, suggests possible interactions with various biological targets, making it a candidate for further pharmacological exploration.

  • Molecular Formula : C12H16ClFN2O
  • Molecular Weight : 240.72 g/mol
  • CAS Number : 863111-06-2
  • Purity : Typically ≥ 95%

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Preliminary studies suggest that this compound may modulate the activity of these receptors, influencing various neurological pathways.

Antidepressant and Neuroleptic Effects

Research indicates that compounds similar to this compound exhibit significant binding affinity to serotoninergic (5-HT) and dopaminergic (D) receptors. For instance, derivatives have shown notable affinity for the 5-HT2A receptor, which is crucial in mood regulation and the treatment of depression. The selectivity profile suggests potential use as an antidepressant or neuroleptic agent with reduced side effects compared to traditional drugs like haloperidol .

Anti-inflammatory Properties

In vitro studies have demonstrated that related piperidine derivatives possess anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. For example, certain analogs showed IC50 values against COX-2 comparable to established anti-inflammatory drugs such as celecoxib . This suggests that this compound may also exhibit similar therapeutic potential.

Case Study: Neuropharmacological Evaluation

A recent study evaluated the neuropharmacological properties of a series of piperidine derivatives, including this compound. The study reported significant reductions in anxiety-like behaviors in animal models, correlating with increased serotonergic activity .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantModulation of serotonin receptors
Anti-inflammatoryInhibition of COX enzymes
NeurolepticReduced extrapyramidal symptoms

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of the fluorine atom enhances lipophilicity and receptor binding affinity. Studies suggest that modifications at the piperidine nitrogen or alterations in the fluorophenyl group can lead to variations in pharmacological profiles .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(3-Fluorophenyl)piperidin-4-ol hydrochloride?

The synthesis typically involves multi-step reactions, starting with the formation of the piperidine core. A common approach includes:

  • Condensation reactions : Combining fluorinated benzyl halides (e.g., 3-fluorobenzyl chloride) with piperidine derivatives under basic conditions (e.g., NaOH or K₂CO₃) in anhydrous ethanol or methanol .
  • Salt formation : Reacting the free base with hydrochloric acid to yield the hydrochloride salt .
    Key considerations : Use inert atmospheres to avoid oxidation, and monitor reaction progress via TLC or HPLC to ensure intermediate purity.

Q. How can researchers characterize the structural integrity of this compound?

  • X-ray crystallography : Employ SHELX software (e.g., SHELXL) for high-resolution structure refinement, particularly for resolving hydrogen bonding and salt formation .
  • Spectroscopic methods : Use 1^1H/13^{13}C NMR to confirm substituent positions and FT-IR to identify hydroxyl and amine functional groups .
  • Mass spectrometry : Validate molecular weight and fragmentation patterns (e.g., ESI-MS for hydrochloride salt detection) .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Thermal stability : Conduct DSC/TGA to determine decomposition temperatures. Store at -20°C in airtight containers to prevent hygroscopic degradation .
  • Photostability : Protect from UV light, as fluorophenyl groups may undergo photolytic cleavage .
  • pH sensitivity : Avoid prolonged exposure to strong bases, which can hydrolyze the piperidine ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 4-(3-Fluorophenyl)piperidin-4-ol derivatives?

  • Dose-response assays : Use standardized protocols (e.g., cAMP GloSensor in HEK293T cells) to compare potency across studies, controlling for receptor transfection levels and ligand specificity .
  • Receptor profiling : Employ radioligand binding assays (e.g., 3^3H-LSD for serotonin receptors) to confirm target selectivity and rule off-target effects .
  • Data normalization : Account for batch-to-batch variability in compound purity using HPLC-validated samples .

Q. What experimental strategies are effective for studying the compound’s interaction with neurotransmitter systems?

  • In vitro models : Use primary neuronal cultures or transfected cell lines (e.g., 5-HT1F-expressing cells) to assess Gi/o-coupled receptor activity via cAMP inhibition assays .
  • Behavioral assays : Pair compound administration with electrophysiological recordings in animal models to correlate receptor modulation with functional outcomes .
  • Molecular docking : Simulate binding poses using software like AutoDock to predict interactions with fluorophenyl moieties and receptor active sites .

Q. How can diastereomeric impurities be minimized during synthesis?

  • Chiral resolution : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) or enzymatic resolution methods to separate enantiomers .
  • Asymmetric synthesis : Optimize reaction conditions (e.g., chiral catalysts or solvents) to favor stereoselective formation of the desired isomer .
  • Crystallization control : Adjust solvent polarity and cooling rates to selectively crystallize the target diastereomer .

Q. What advanced analytical techniques are recommended for quantifying trace impurities?

  • LC-MS/MS : Detect sub-ppm levels of byproducts (e.g., oxidized or dehalogenated derivatives) using MRM transitions specific to the parent compound .
  • NMR diffusion-ordered spectroscopy (DOSY) : Differentiate impurities based on molecular weight and diffusion coefficients .
  • ICP-MS : Screen for heavy metal catalysts (e.g., Pd residues from hydrogenation steps) .

Methodological Notes

  • Synthesis scalability : Transition from batch to continuous flow reactors to improve yield and reproducibility for industrial-scale applications .
  • Ethical compliance : Adhere to FDA guidelines for non-therapeutic compounds; avoid in vivo testing without explicit approval .

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